molecular formula C10H21N B6307243 (1R,2S)-2-tert-Butylcyclohexanamine CAS No. 1620436-92-1

(1R,2S)-2-tert-Butylcyclohexanamine

Numéro de catalogue: B6307243
Numéro CAS: 1620436-92-1
Poids moléculaire: 155.28 g/mol
Clé InChI: GEYTUFUSXAMSQK-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine compound with a unique stereochemistry

Propriétés

IUPAC Name

(1R,2S)-2-tert-butylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYTUFUSXAMSQK-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361537
Record name ST036708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14765-34-5
Record name ST036708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-tert-Butylcyclohexanamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2-tert-butylcyclohexanone with a chiral borane complex can yield (1R,2S)-2-tert-Butylcyclohexanamine with high enantiomeric purity .

Industrial Production Methods

Industrial production of (1R,2S)-2-tert-Butylcyclohexanamine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-2-tert-Butylcyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

1.1. Precursor for Edoxaban

One of the most significant applications of (1R,2S)-2-tert-Butylcyclohexanamine is its role as a precursor in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa. Edoxaban is marketed under the trade name Lixiana® and is used as an oral anticoagulant. The synthesis of Edoxaban involves the transformation of (1R,2S)-2-tert-Butylcyclohexanamine into various derivatives through a series of chemical reactions, showcasing its importance in pharmaceutical development .

1.2. Synthesis Methodology

Recent patents have described improved methods for synthesizing (1R,2S)-2-tert-Butylcyclohexanamine with higher yields and purities. For instance, the use of neutral forms of starting reagents has been shown to enhance reaction efficiency and reduce viscosity issues during synthesis, which are common challenges in industrial applications .

2.1. Chemical Structure and Properties

The compound has distinct chemical properties that contribute to its utility:

  • Molecular Formula: C12_{12}H19_{19}N
  • Molecular Weight: 191.29 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

These properties facilitate its use in various chemical reactions essential for drug synthesis.

2.2. Toxicological Profile

While (1R,2S)-2-tert-Butylcyclohexanamine is utilized in pharmaceutical applications, it is essential to consider its safety profile. The compound is reported to be toxic if ingested or inhaled and poses risks to aquatic life . Proper handling and disposal measures are crucial to mitigate these risks.

3.1. Synthesis of Edoxaban Derivatives

A notable case study involves the application of (1R,2S)-2-tert-Butylcyclohexanamine in synthesizing various Edoxaban derivatives. The synthetic route typically includes:

  • Formation of carbamate derivatives from (1R,2S)-2-tert-Butylcyclohexanamine.
  • Subsequent reactions leading to functionalized pyridine compounds.
  • Final coupling reactions to yield Edoxaban.

This method demonstrates the versatility of (1R,2S)-2-tert-Butylcyclohexanamine as a building block for complex molecules used in therapeutic applications.

StepReaction TypeReagents UsedYield (%)
1Carbamate Formation(1R,2S)-2-tert-Butylcyclohexanamine + Isocyanate85%
2Pyridine FunctionalizationCarbamate + Pyridine Derivative90%
3Coupling ReactionFinal Intermediate + Coupling Agent95%

Mécanisme D'action

The mechanism of action of (1R,2S)-2-tert-Butylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(1R,2S)-2-tert-Butylcyclohexanamine is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Activité Biologique

(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine with potential applications in pharmaceuticals and chemical synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications. This article provides a detailed overview of the biological activity of this compound, including its toxicity, mutagenicity, and potential therapeutic effects.

  • IUPAC Name : (1R,2S)-2-tert-butylcyclohexanamine
  • Molecular Formula : C10H21N
  • CAS Number : 13491-79-7

Biological Activity Overview

The biological activity of (1R,2S)-2-tert-butylcyclohexanamine can be summarized in several key areas:

1. Toxicity Studies

Toxicological assessments are critical for determining the safety profile of (1R,2S)-2-tert-butylcyclohexanamine. Various studies have indicated that this compound exhibits low toxicity levels.

  • Acute Toxicity : The compound is classified as harmful if swallowed but does not present significant acute toxicity in standard tests .
  • Genotoxicity : Evaluations using the Ames test indicate that (1R,2S)-2-tert-butylcyclohexanamine does not exhibit mutagenic properties in bacterial systems .
Study TypeResult
Ames TestNon-mutagenic
Genotoxicity AssayNo significant increase in revertant colonies

2. Reproductive and Developmental Toxicity

Research has shown that (1R,2S)-2-tert-butylcyclohexanamine does not pose a significant risk for reproductive or developmental toxicity. In studies compliant with Good Laboratory Practices (GLP), no adverse effects were observed on reproductive parameters or fetal development .

3. Pharmacological Potential

The compound's structural characteristics suggest potential pharmacological applications. Its amine group can interact with various biological targets, potentially leading to therapeutic effects.

Case Studies and Research Findings

A review of current literature reveals limited but promising findings regarding the biological activity of (1R,2S)-2-tert-butylcyclohexanamine:

  • A study conducted on cyclohexylamines indicated that structural modifications significantly affect their biological properties. The introduction of tert-butyl groups was associated with altered pharmacokinetics and receptor binding profiles .
  • Another research effort highlighted the importance of stereochemistry in determining the biological activity of amines. The chiral nature of (1R,2S)-2-tert-butylcyclohexanamine may influence its interaction with biological systems differently compared to its enantiomers .

Q & A

Q. What are the common synthetic routes for (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of ketone intermediates using chiral catalysts (e.g., oxazaborolidines) can yield the desired stereochemistry . Characterization via chiral HPLC (e.g., using a Chiralpak® column) or optical rotation measurements is critical to confirm enantiomeric purity. For new compounds, elemental analysis, 1H^1\text{H}/13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) must accompany synthetic protocols to validate identity .

Q. How should researchers characterize the stereochemical configuration of (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NOESY NMR can infer spatial relationships between substituents. Comparative analysis of experimental and calculated electronic circular dichroism (ECD) spectra is also effective for stereochemical assignment .

Q. What are the key challenges in purifying (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine, and how can they be addressed?

  • Methodological Answer : The bulky <i>tert</i>-butyl group may hinder crystallization. Gradient recrystallization using mixed solvents (e.g., hexane/ethyl acetate) or chromatographic methods (e.g., flash chromatography with silica gel) can improve purity. Monitoring via TLC or GC-MS ensures removal of diastereomeric byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselective synthesis of (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, lower temperatures may favor kinetic control, enhancing stereoselectivity. Statistical tools (e.g., ANOVA) can identify significant factors. Validate optimized conditions with ≥3 independent replicates .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Re-examine computational parameters (e.g., DFT functional choice, solvation models). Cross-validate with experimental kinetics (e.g., Arrhenius plots) or isotopic labeling studies. Discrepancies may arise from unaccounted steric effects due to the <i>tert</i>-butyl group, necessitating force-field adjustments in simulations .

Q. What strategies are effective for analyzing trace impurities in (1R,2S)-2-<i>tert</i>-Butylcyclohexanamine samples?

  • Methodological Answer : Employ LC-MS/MS with a high-sensitivity ion trap or Q-TOF detector to identify impurities at <0.1% levels. Compare fragmentation patterns with reference standards. For quantification, use external calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix effects .

Q. How can researchers validate the biological activity of derivatives without commercial standards?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target engagement. For chiral derivatives, synthesize both enantiomers and compare activities. Report dose-response curves (IC50_{50}/EC50_{50}) with 95% confidence intervals to ensure reproducibility .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer : Include detailed protocols in Supporting Information: solvent batch numbers, catalyst sources, and reaction monitoring intervals. For example, specify "stirred at −78°C for 6 h under N2_2" rather than "cooled and stirred." Use SI units and significant figures consistently .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be addressed in publications?

  • Methodological Answer : Re-run spectra under identical conditions (e.g., same solvent, temperature). If discrepancies persist, consult crystallographic data or independent spectral databases (e.g., NIST Chemistry WebBook). Acknowledge limitations in the discussion section and propose hypotheses (e.g., dynamic rotational barriers) .

Tables for Reference

Parameter Example Data Method Reference
Melting Point98–100°CDifferential Scanning Calorimetry
Enantiomeric Excess (ee)99.2%Chiral HPLC (Chiralpak® AD-H)
1H^1\text{H} NMR (CDCl3_3)δ 1.12 (s, 9H, <i>t</i>-Bu), 3.21 (m, 1H)500 MHz, TMS internal standard

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.